molecular formula C10H8O4 B13277532 2-[5-(Furan-2-YL)furan-2-YL]acetic acid

2-[5-(Furan-2-YL)furan-2-YL]acetic acid

Cat. No.: B13277532
M. Wt: 192.17 g/mol
InChI Key: DVWKJJBAHWFUCW-UHFFFAOYSA-N
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Description

2-[5-(Furan-2-YL)furan-2-YL]acetic acid is an organic compound belonging to the furan family. It is characterized by the presence of two furan rings attached to an acetic acid moiety. The compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. Furans are heterocyclic aromatic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidation of Furan: One common method to synthesize 2-[5-(Furan-2-YL)furan-2-YL]acetic acid involves the oxidation of furan derivatives.

    Reaction with Acetic Anhydride: Another method involves the reaction of furan with acetic anhydride.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, silver nitrate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidized Derivatives: Various carboxylic acids and ketones

    Reduced Derivatives: Alcohols and alkanes

    Substituted Derivatives: Halogenated and alkylated furans

Mechanism of Action

The mechanism of action of 2-[5-(Furan-2-YL)furan-2-YL]acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. Its effects are mediated through the formation of reactive intermediates and the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Furan-2-YL)furan-2-YL]acetic acid is unique due to the presence of two furan rings, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-[5-(furan-2-yl)furan-2-yl]acetic acid

InChI

InChI=1S/C10H8O4/c11-10(12)6-7-3-4-9(14-7)8-2-1-5-13-8/h1-5H,6H2,(H,11,12)

InChI Key

DVWKJJBAHWFUCW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CC(=O)O

Origin of Product

United States

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